![molecular formula C23H24N4O3S3 B2500964 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 441289-65-2](/img/structure/B2500964.png)
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple heterocyclic components. The molecule contains a benzamide moiety, which is a common feature in many bioactive compounds, and is linked to a sulfonyl group that is further connected to a piperidine ring. Additionally, the molecule features a thiazolo[4,5-g][1,3]benzothiazole system, which is a fused heterocyclic structure that could contribute to the compound's potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity has been reported, where the compounds were synthesized and tested for their Class III antiarrhythmic activity . Similarly, the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid has been described, with the identification of products using various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as single-crystal X-ray diffraction . This technique allows for the determination of the three-dimensional arrangement of atoms within a crystal and can provide insights into the molecular conformation, which is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from studies on similar compounds. For example, the reactivity of N-substituted imidazolylbenzamides or benzene-sulfonamides in cardiac electrophysiological assays has been explored, indicating that the imidazolyl moiety can replace the methylsulfonylamino group to produce class III electrophysiological activity . This suggests that the sulfonyl and benzamide groups in the compound of interest may also be involved in specific biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be crucial for their biological activity and pharmacokinetic profile. For instance, the importance of substituents on the thiazolidinone moiety and their role in antiproliferative activity has been highlighted, with the nitro group and the position of the substituted aryl ring playing dominant roles . Additionally, the synthesis and evaluation of benzamide derivatives containing a thiadiazole scaffold have been reported, with some compounds exhibiting promising anticancer activity and good oral drug-like behavior . These studies suggest that the physical and chemical properties of the compound , such as solubility, stability, and reactivity, would be important factors in its biological efficacy.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds similar to "4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide" have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. For instance, derivatives of indapamide demonstrated significant pro-apoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents. These derivatives inhibited key enzymes with IC50 values indicating potent anticancer activity against melanoma cancer cell line MDA–MB435 (Ö. Yılmaz et al., 2015). Another study focused on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which showed promising anticancer activity against a panel of human cancer cell lines, suggesting their therapeutic potential (S. Tiwari et al., 2017).
Antimicrobial Applications
Fluoro-substituted sulphonamide benzothiazole compounds have been synthesized and screened for antimicrobial activity. This research illustrates the broad spectrum of biodynamic properties of benzothiazoles and sulphonamide compounds, which are known to possess pharmacologically proven therapeutic potentials (V. Jagtap et al., 2010).
Enzyme Inhibition for Therapeutic Applications
The inhibition effects of novel compounds on human carbonic anhydrase isoforms have been extensively studied. These compounds, including various derivatives of benzothiazole and benzimidazole, have shown inhibition in low micromolar and nanomolar ranges, indicating their potential for therapeutic applications in diseases where enzyme activity is a contributing factor (Ramazan Ulus et al., 2016).
Synthesis and Structural Analysis
Research has also focused on the synthesis of compounds with similar structural features, exploring their potential biological activities and the synthesis methods that could lead to new therapeutic agents. These studies provide foundational knowledge on the chemical properties and synthesis pathways of benzothiazole and related compounds, which are critical for the development of new drugs (Ahmed F Darweesh et al., 2016).
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S3/c1-13-10-14(2)12-27(11-13)33(29,30)17-6-4-16(5-7-17)22(28)26-23-25-19-9-8-18-20(21(19)32-23)31-15(3)24-18/h4-9,13-14H,10-12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJURAANWYQNJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

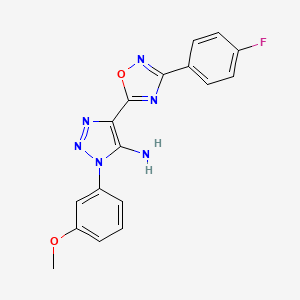
![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)
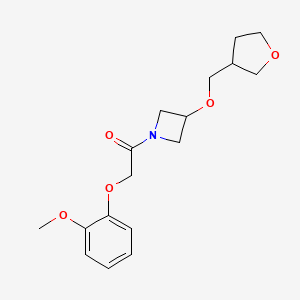
![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2500888.png)
![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)
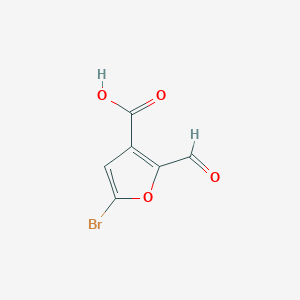
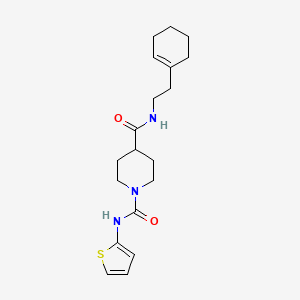
![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)
![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

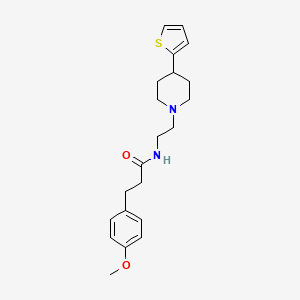

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)
![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)